Home > Products > Screening Compounds P2542 > 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine - 890620-50-5

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2985825
CAS Number: 890620-50-5
Molecular Formula: C19H22N4
Molecular Weight: 306.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TAK-915

  • Compound Description: TAK-915 is a clinical candidate and selective inhibitor of phosphodiesterase 2A (PDE2A). [] Inhibiting PDE2A is hypothesized to be a potential treatment strategy for cognitive impairment by boosting cyclic nucleotide signaling in brain regions involved in memory and learning. []
  • Relevance: TAK-915 serves as a basis for comparison with a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. [] Although structurally distinct from 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, the development of these inhibitors was part of the same research efforts targeting PDE2A.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)

  • Compound Description: This compound is a potent and selective PDE2A inhibitor. [] It was found to increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. [] Additionally, it demonstrated the ability to reduce MK-801-induced episodic memory deficits in a rat model. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, highlighting its relevance as a close structural analog. Both compounds are part of the same research effort to identify effective PDE2A inhibitors. []

4,7-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-7-one (Compound 1)

  • Compound Description: This compound serves as a parent structure in the development of non-steroidal anti-inflammatory drugs (NSAIDs). [] It exhibits anti-inflammatory properties. []
  • Relevance: The core structure of 4,7-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-7-one is also present in 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine. Research involving structural modifications of this core, as exemplified by the target compound, aims to improve the therapeutic profile of potential NSAIDs, such as enhancing efficacy and reducing side effects like ulcerogenicity. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-7-one (Compound 3)

  • Compound Description: This compound is a derivative of the parent structure 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one. [] It displays potent anti-inflammatory activity surpassing that of phenylbutazone and indomethacin, common NSAIDs. [] Notably, it lacks ulcerogenic properties and may even possess anti-ulcerogenic characteristics. []
  • Relevance: Compound 3, like 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, is an example of a modified pyrazolo[1,5-a]pyrimidine derivative designed to enhance anti-inflammatory activity and improve the safety profile compared with traditional NSAIDs. []

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This refers to a group of ten newly synthesized compounds. [] The structures of nine of these compounds have been elucidated. [] These compounds are categorized into two distinct groups based on their crystallization patterns: those forming stoichiometric hydrates and those existing in solvent-free forms. []
  • Relevance: While not directly sharing the same core structure, this group of compounds exemplifies the exploration of various substitutions within the pyrimidine ring system, which is also a key feature of 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine. [] This suggests a broader research interest in understanding how different substituents on pyrimidine scaffolds affect molecular properties and potential biological activities.
Overview

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that incorporates both a pyrrolidine ring and a phenyl group, contributing to its potential as a pharmacological agent.

Source

The compound can be synthesized through various methodologies that involve the cyclocondensation of 1,3-biselectrophilic compounds with aminopyrazoles. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activity, making them subjects of interest in medicinal chemistry and drug development .

Classification

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is classified as a N-heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of small-molecule inhibitors, which are often explored for their roles in treating various diseases, including cancer and infections caused by mycobacteria .

Synthesis Analysis

Methods

The synthesis of 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. A common approach includes the following stages:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core:
    • The process begins with the reaction of 3-amino-pyrazole derivatives with suitable electrophiles such as β-dicarbonyl compounds.
    • This cyclocondensation reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
  2. Substituent Introduction:
    • Subsequent reactions may include nucleophilic substitutions or coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce the ethyl and methyl groups at positions 2 and 5, respectively.
    • The pyrrolidine moiety can be introduced through an amination reaction using pyrrolidine derivatives under appropriate conditions to yield the final compound .

Technical Details

The synthetic pathways often involve careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, using sodium ethoxide as a base can significantly enhance the efficiency of nucleophilic substitutions.

Molecular Structure Analysis

Data

The molecular formula is C15H20N4C_{15}H_{20}N_4, with a molecular weight of approximately 272.35 g/mol. The compound features multiple functional groups that contribute to its biological activity and solubility characteristics.

Chemical Reactions Analysis

Reactions

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:

  1. Nucleophilic Substitution: The halogenated derivatives can undergo nucleophilic attacks by amines or other nucleophiles.
  2. Cross-Coupling Reactions: Utilizing palladium catalysts allows for the formation of biaryl compounds through cross-coupling with aryl halides.
  3. Reductive Amination: This reaction can be employed to modify substituents on the nitrogen atoms within the structure.

Technical Details

These reactions are often facilitated by specific catalysts and reagents that enhance yields while minimizing side products. For instance, using phosphorous oxychloride in chlorination steps has been shown to yield high purity products.

Mechanism of Action

Process

The mechanism of action for compounds like 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine often involves:

  1. Inhibition of Enzymatic Activity: These compounds may act as inhibitors for specific enzymes crucial in metabolic pathways.
  2. Binding Affinity: The presence of multiple functional groups allows for strong interactions with target proteins or enzymes, leading to effective inhibition.

Data

Studies have indicated that derivatives from this class show promising activity against targets such as mycobacterial ATP synthase, which is vital for Mycobacterium tuberculosis survival .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its hydrophobic regions contributed by phenyl and ethyl groups. Its melting point and boiling point would depend on purity and specific structural conformations.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. The presence of nitrogen atoms suggests potential basicity, influencing solubility in aqueous solutions.

Applications

Scientific Uses

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has significant potential in medicinal chemistry:

  1. Anticancer Agents: Its structural analogs have demonstrated anticancer properties through selective inhibition of tumor growth.
  2. Antimycobacterial Activity: Compounds from this class are being studied for their efficacy against Mycobacterium tuberculosis, providing a basis for new tuberculosis treatments.
  3. Enzyme Inhibitors: They serve as lead compounds for developing inhibitors targeting various kinases involved in cancer progression and other diseases.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrazolo[1,5-a]pyrimidine Core in Drug Design

The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in medicinal chemistry due to its planar, bicyclic structure that serves as a bioisostere of purine nucleobases like adenine. This molecular mimicry enables targeted interactions with ATP-binding sites of kinase enzymes, a feature leveraged in numerous therapeutic agents [1] [8]. The scaffold’s rigid geometry provides exceptional synthetic versatility, allowing regioselective modifications at positions 2, 3, 5, 6, and 7 to fine-tune pharmacological properties. Position 7, in particular, functions as a key solubility modulator when substituted with nitrogenous groups, while positions 2 and 3 influence target affinity and selectivity [3] [6].

Electronically, PP exhibits dipolar characteristics – the pyrazole ring acts as a π-excessive system (electron donor), while the pyrimidine ring functions as π-deficient (electron acceptor). This intramolecular charge transfer capability not only facilitates protein-ligand interactions but also enables applications in photophysical studies and bioimaging [9]. The scaffold’s low intrinsic toxicity and favorable biocompatibility are evidenced by its presence in multiple FDA-approved drugs, including the sedative Zaleplon and the Bruton’s tyrosine kinase inhibitor Zanubrutinib [5] [6].

Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Core

PropertySignificance in Drug Design
Planar bicyclic structureFacilitates deep binding pocket penetration in kinase domains
Hydrogen bonding capacityMimics adenine’s interactions; forms critical H-bonds with kinase hinge regions
Aromatic characterEnhances stacking interactions via π-π orbital overlap
Synthetic versatilityEnables regioselective functionalization at 7 positions for property optimization
Metabolic stabilityDemonstrates lower susceptibility to oxidative degradation compared to imidazole analogs

Historical Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

The therapeutic application of PP-based kinase inhibitors has evolved through distinct generations, each addressing limitations of prior compounds. First-generation inhibitors like Dorsomorphin (2008) demonstrated the scaffold’s potential in targeting AMPK and BMP pathways but suffered from limited selectivity and off-target effects [1] [6]. This compound established the essential pharmacophore blueprint: a hydrogen bond acceptor at position 5 (often carbonyl or nitrile), an aromatic moiety at position 3 for hydrophobic pocket engagement, and solubilizing groups at position 7.

The second-generation revolution emerged with the development of Trk inhibitors Larotrectinib (2018) and Repotrectinib (2023), where PP cores demonstrated unprecedented efficacy against NTRK fusion cancers. Larotrectinib’s design featured 5-methyl-3-phenyl substitution paired with a 7-azabicyclic amine, achieving nanomolar potency against TrkA/B/C while maintaining CNS penetrance [4]. These compounds validated the PP scaffold’s capacity to overcome acquired resistance mutations through strategic steric blocking, particularly via substitutions at position 2.

Table 2: Generational Evolution of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

GenerationRepresentative CompoundKey Structural FeaturesTarget Profile
FirstDorsomorphin3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy substitutionAMPK, BMP kinases
SecondLarotrectinib5-methyl-3-phenyl; 7-azabicyclic aminePan-Trk (NTRK fusion cancers)
ThirdRepotrectinib2,5-dimethyl-3-phenyl; 7-(3,5-dichloropyrid-4-yl)Trk/ROS1/ALK with gatekeeper mutation activity

Current research focuses on third-generation designs incorporating sterically demanding groups at position 2 to counteract solvent-front mutations. The 2-ethyl substitution in particular represents a strategic compromise between metabolic stability (reducing oxidative dealkylation risk compared to methyl) and steric occupancy for resistance mitigation [4] [7].

Rationale for Substituent Engineering in 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl) Derivatives

The specific substitution pattern of 2-ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exemplifies a structure-based optimization strategy addressing multiple pharmacokinetic and pharmacodynamic challenges:

  • 2-Ethyl Group: Replaces smaller methyl groups to enhance metabolic stability through reduced oxidative vulnerability. Ethyl’s linear alkyl chain provides optimal steric bulk without compromising synthetic accessibility. This group projects toward solvent-exposed regions in kinase domains, where its moderate hydrophobicity counters gatekeeper mutations while maintaining ligand efficiency (cLogP increase <0.8 vs methyl) [3] [7]. The ethyl moiety in compounds like 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates enhanced cellular permeability compared to bulkier analogs [7].

  • 5-Methyl Group: Serves as a conformational lock through mild steric effects, stabilizing the bioactive orientation. Methyl at position 5 maintains the hydrogen bond acceptor capacity of adjacent nitrogen (N4), crucial for hinge region interactions. This conservative substitution avoids the metabolic liabilities of carbonyl-containing groups (e.g., ester hydrolysis in compounds like 3-(4-isopropyl-phenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) while moderately enhancing membrane diffusion [3] [10].

  • 3-Phenyl Group: Provides essential hydrophobic contact surface for affinity-enhancing π-stacking interactions with tyrosine residues (e.g., Tyr591 in TrkB). Para-substituted phenyl rings (e.g., 4-isopropyl in experimental analogs) demonstrate improved occupancy of allosteric pockets, though unsubstituted phenyl maintains synthetic economy and reduces molecular weight. The planar orientation enforced by the PP scaffold optimizes T-shaped stacking geometry [6] [10].

  • 7-(Pyrrolidin-1-yl) Group: Represents a solubility-enhancing strategy superior to morpholine or piperazine derivatives. Pyrrolidine’s balanced basicity (pKa ~11.3) enhances salt formation capacity without excessive hygroscopicity. The secondary amine enables additional hydrogen bonding while maintaining substantial membrane permeability. This substitution avoids the aqueous solubility limitations observed in 7-aryl analogs like those in Repotrectinib, particularly relevant for oral bioavailability [3] [6].

Table 3: Function-Oriented Substituent Engineering Rationale

PositionSubstituentChemical FunctionBiological Rationale
2EthylSteric modulator / Metabolic stabilizerCounters gatekeeper mutations; reduces CYP-mediated oxidation vs methyl
3PhenylHydrophobic anchor / π-stacking domainEngages conserved tyrosine in kinase hydrophobic pockets
5MethylConformational constraint / H-bond topology preserverMaintains hinge interaction capacity without introducing metabolic liabilities
7Pyrrolidin-1-ylSolubility enhancer / Cationic center formerImproves water solubility and salt formation while retaining permeability

This meticulously engineered substitution pattern represents a multi-parameter optimization balancing target engagement, selectivity, metabolic stability, and solubility – addressing historical limitations of earlier PP-based therapeutics through rational structural design.

Properties

CAS Number

890620-50-5

Product Name

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

2-ethyl-5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H22N4

Molecular Weight

306.413

InChI

InChI=1S/C19H22N4/c1-3-16-18(15-9-5-4-6-10-15)19-20-14(2)13-17(23(19)21-16)22-11-7-8-12-22/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3

InChI Key

CMVCYNJSSFOKSP-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.